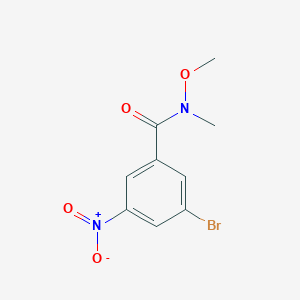
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid, also known as ATFA, is a synthetic amino acid that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent agonist of the ionotropic glutamate receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid acts as a potent agonist of the NMDA receptor, which is a subtype of the ionotropic glutamate receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid is a potent and selective agonist of the NMDA receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes. However, like all experimental tools, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has its limitations. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research involving 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid. One area of interest is the development of new analogs of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid that have improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Another area of interest is the use of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid in combination with other drugs or therapies to treat neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to elucidate the precise mechanisms by which 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid modulates synaptic plasticity, learning, and memory.
Méthodes De Synthèse
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid can be synthesized using a variety of methods, including the reaction of 3,5-bis-trifluoromethyl-benzaldehyde with glycine, followed by reduction of the resulting Schiff base with sodium borohydride. Other methods involve the use of protected amino acids and coupling reagents, such as N,N-dicyclohexylcarbodiimide (DCC), to form the desired product.
Applications De Recherche Scientifique
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been used extensively in scientific research to investigate the role of the ionotropic glutamate receptor in various physiological and pathological processes. This compound has been shown to be a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has also been used to study the role of the glutamate receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANSSWMRQKJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2843796.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)
![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

amine hydrochloride](/img/structure/B2843805.png)


![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)

![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)
